molecular formula C15H12N6O B13036961 N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide

Cat. No.: B13036961
M. Wt: 292.30 g/mol
InChI Key: LKUXCTVKTVLNKU-UHFFFAOYSA-N
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Description

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide is a structurally complex heterocyclic compound characterized by a fused pentazatricyclic core with a benzamide substituent.

Properties

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide

InChI

InChI=1S/C15H12N6O/c1-21-14-11-10(7-16-13(11)17-8-18-14)12(20-21)19-15(22)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,18)(H,19,20,22)

InChI Key

LKUXCTVKTVLNKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=CN=C3NC=N2)C(=N1)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzamide group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds.

Scientific Research Applications

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on benzathine benzylpenicillin, a penicillin derivative, which is chemically and functionally distinct from the compound . No direct comparative data or structurally analogous compounds (e.g., pentazatricyclic benzamides) are mentioned in the evidence. Below is a generalized comparison based on structural and functional features of unrelated compounds:

Table 1: Hypothetical Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications
N-(7-methyl-pentazatricyclo[...])benzamide Pentazatricyclic + benzamide Amide, methyl, multiple N Enzyme inhibition, oncology
Benzathine benzylpenicillin β-lactam + bicyclic thiazolidine β-lactam, thiazolidine Antibacterial agent

Key Observations:

Structural Complexity : The pentazatricyclic core of the target compound introduces significant steric and electronic constraints compared to the β-lactam-thiazolidine system in benzathine benzylpenicillin.

Functional Groups : The benzamide group in the target compound may enhance hydrogen-bonding interactions, whereas the β-lactam in penicillin derivatives is critical for antibacterial activity.

Therapeutic Potential: While benzathine benzylpenicillin is a well-established antibiotic, the biological activity of the pentazatricyclic compound remains speculative without empirical data.

Research Findings and Limitations

No peer-reviewed studies, synthetic protocols, or pharmacological data for N-(7-methyl-2,6,7,9,11-pentazatricyclo[...]benzamide were identified in the provided evidence. The lack of direct comparators (e.g., analogs with modified tricyclic cores or substituents) precludes a rigorous analysis.

Biological Activity

N-(7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1,3,5,8(12),9-pentaen-5-yl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a unique pentazatricyclo framework which contributes to its biological properties. The molecular formula is C25H34N5OC_{25}H_{34}N_5O with a molecular weight of approximately 426.58 g/mol. The compound is characterized by multiple nitrogen atoms in its structure, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines including melanoma and ovarian cancer cells. These effects are often attributed to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell growth and survival .

Antimicrobial Activity

Compounds within the same class have also been evaluated for antimicrobial properties:

  • Antibiotic Activity : Similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, studies involving natural product derivatives have shown that they can inhibit bacterial growth effectively .
  • Potential Applications : This suggests that this compound could be explored as a lead compound for developing new antibiotics.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Orfamide N Discovery : In a recent study involving community engagement in scientific research, a compound structurally similar to this compound was found to inhibit human cancer cell lines while exhibiting no toxicity to normal cells .
  • Synthetic Analogues : Research has also focused on synthesizing analogues of this compound to enhance its biological activity and selectivity against cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
MechanismInduction of apoptosis and disruption of signaling

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